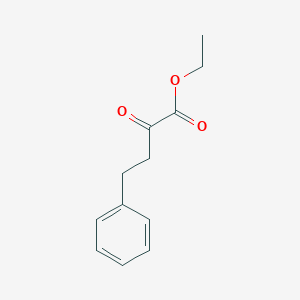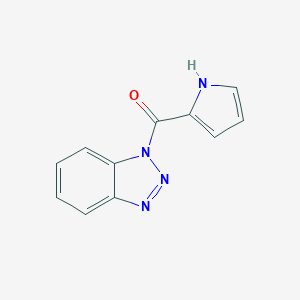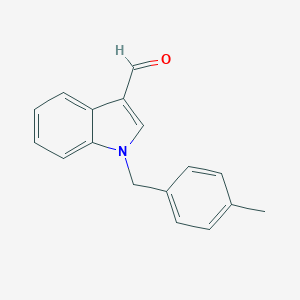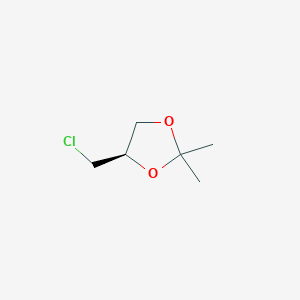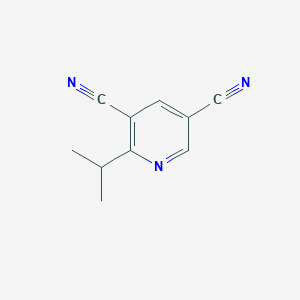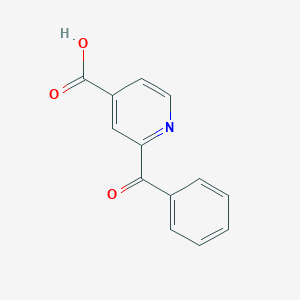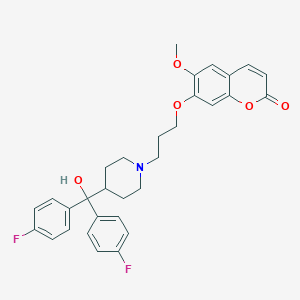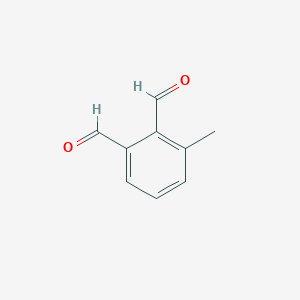
6-(4-tert-Butylanilino)naphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-tert-Butylanilino)naphthalene-2-sulfonate, commonly known as BNS, is a fluorescent dye that is widely used in scientific research. BNS is a sulfonated version of naphthalene, which is a polycyclic aromatic hydrocarbon. The chemical structure of BNS consists of a naphthalene ring, an aniline group, and a sulfonate group. BNS is a water-soluble dye and has a high molar extinction coefficient, which makes it an excellent tool for fluorescence spectroscopy.
作用機序
BNS is a fluorescent dye that works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. The absorption and emission spectra of BNS are dependent on its environment, such as pH, temperature, and polarity. BNS is commonly used as a polarity probe, as its fluorescence intensity is highly sensitive to changes in the polarity of its environment.
Biochemical and Physiological Effects:
BNS has no known biochemical or physiological effects on living organisms. BNS is not toxic to cells and has been used in various cell-based assays to study protein-protein interactions and ligand binding.
実験室実験の利点と制限
The advantages of using BNS in lab experiments include its high water solubility, high molar extinction coefficient, and sensitivity to changes in polarity. BNS is also relatively inexpensive and easy to use. The limitations of using BNS in lab experiments include its sensitivity to pH, temperature, and other environmental factors. BNS is also prone to photobleaching, which can limit its usefulness in long-term experiments.
将来の方向性
There are several future directions for the use of BNS in scientific research. One potential application is in the study of protein-protein interactions in living cells. BNS could be used as a fluorescent probe to monitor the binding of proteins in real-time. Another potential application is in the study of membrane dynamics and lipid-protein interactions. BNS could be used as a polarity probe to study the organization and dynamics of membranes and the interactions between lipids and proteins. Finally, BNS could be used in the development of new fluorescent probes with improved properties, such as increased sensitivity and photostability.
合成法
The synthesis of BNS involves the reaction of 6-nitro-2-naphthol with 4-tert-butylaniline in the presence of sulfuric acid. The reaction produces a yellow-orange solid, which is then purified by recrystallization. The final product is a yellow powder that is highly soluble in water.
科学的研究の応用
BNS is widely used in scientific research as a fluorescent probe for studying various biological processes. BNS has been used to study the structure and function of proteins, DNA, RNA, and membranes. BNS has also been used to study the binding of ligands to proteins and the conformational changes that occur upon ligand binding.
特性
CAS番号 |
144796-65-6 |
|---|---|
製品名 |
6-(4-tert-Butylanilino)naphthalene-2-sulfonate |
分子式 |
C20H20NNaO3S |
分子量 |
377.4 g/mol |
IUPAC名 |
sodium;6-(4-tert-butylanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H21NO3S.Na/c1-20(2,3)16-6-9-17(10-7-16)21-18-8-4-15-13-19(25(22,23)24)11-5-14(15)12-18;/h4-13,21H,1-3H3,(H,22,23,24);/q;+1/p-1 |
InChIキー |
QLAAJFRQMRRTMI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
同義語 |
6-(4-tert-butylanilino)naphthalene-2-sulfonate 6-(4-tert-butylanilino)naphthalene-2-sulfonate, monosodium salt t-BANS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





silane](/img/structure/B114667.png)
